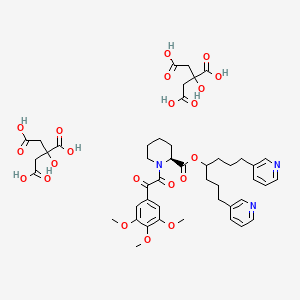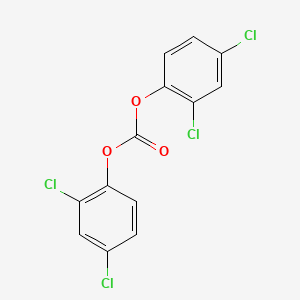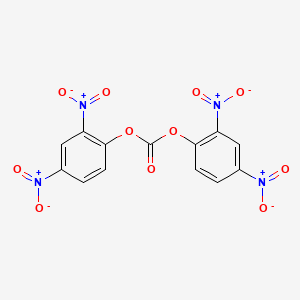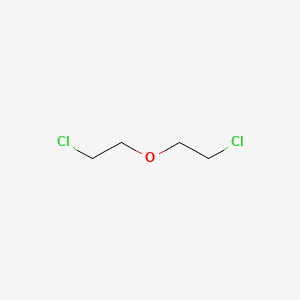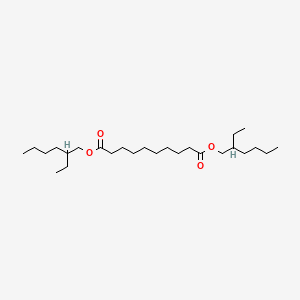
Isotorabine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ANA-975 is a prodrug of the toll-like receptor 7 agonist isatoribine. Toll-like receptors are a class of proteins that play a key role in the innate immune system. ANA-975 is designed to stimulate the immune response by activating toll-like receptor 7, which leads to the production of type I interferons and other pro-inflammatory cytokines .
Scientific Research Applications
ANA-975 has several scientific research applications:
Antiviral Therapy: ANA-975 has been studied for its potential use in treating viral infections, particularly hepatitis C virus infection.
Immunotherapy: ANA-975 is used in research to stimulate the immune system and enhance the body’s ability to fight infections and cancer.
Vaccine Adjuvant: ANA-975 is explored as an adjuvant to improve the efficacy of vaccines by enhancing the immune response.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ANA-975 involves the conjugation of isatoribine with a masking group to improve its oral bioavailability and reduce gastrointestinal toxicity. The synthetic route typically includes the following steps:
Activation of isatoribine: Isatoribine is activated by reacting with a bifunctional crosslinker.
Conjugation: The activated isatoribine is then conjugated with a masking group to form ANA-975.
Industrial Production Methods
Industrial production of ANA-975 follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of reaction conditions: Ensuring high yield and purity of the final product.
Purification: Using techniques such as crystallization or chromatography to purify ANA-975.
Chemical Reactions Analysis
ANA-975 undergoes several types of chemical reactions:
Hydrolysis: The masking group is hydrolyzed in the gastrointestinal tract to release the active isatoribine.
Oxidation and Reduction: These reactions are less common for ANA-975 but can occur under specific conditions.
Substitution: ANA-975 can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents and conditions used in these reactions include:
Hydrolysis: Acidic or basic conditions to facilitate the removal of the masking group.
Oxidation and Reduction: Specific oxidizing or reducing agents under controlled conditions.
Mechanism of Action
ANA-975 exerts its effects by activating toll-like receptor 7. This activation leads to a cascade of signaling events, including:
Production of Type I Interferons: These interferons play a crucial role in antiviral defense.
Upregulation of Co-stimulatory Molecules: Enhances the activation of adaptive immune responses.
Production of Pro-inflammatory Cytokines: These cytokines help in mounting an effective immune response
Comparison with Similar Compounds
ANA-975 is compared with other toll-like receptor 7 agonists, such as:
Imiquimod: Used topically for treating external genital and perianal papillomavirus infections.
Resiquimod: Another toll-like receptor 7 agonist with similar antiviral and immunomodulatory properties
ANA-975 is unique due to its oral bioavailability and reduced gastrointestinal toxicity compared to other toll-like receptor 7 agonists .
Properties
CAS No. |
847453-47-8 |
|---|---|
Molecular Formula |
C14H16N4O7S |
Molecular Weight |
384.37 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-4-acetyloxy-5-(5-amino-2-oxo-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C14H16N4O7S/c1-5(20)23-9-7(4-19)25-12(10(9)24-6(2)21)18-11-8(26-14(18)22)3-16-13(15)17-11/h3,7,9-10,12,19H,4H2,1-2H3,(H2,15,16,17)/t7-,9-,10-,12-/m1/s1 |
InChI Key |
ZWELIJXAKMASLK-UGKPPGOTSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1OC(=O)C)N2C3=NC(=NC=C3SC2=O)N)CO |
SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)N2C3=NC(=NC=C3SC2=O)N)CO |
Canonical SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)N2C3=NC(=NC=C3SC2=O)N)CO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ANA-975; ANA 975; ANA975 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



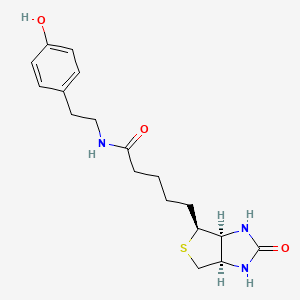

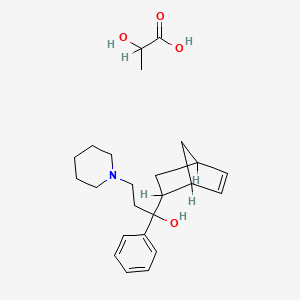
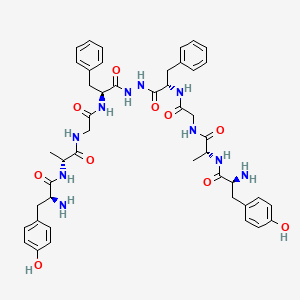

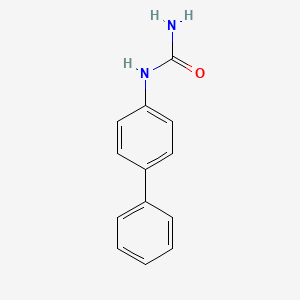
![2-[(2-Isobutylsulfanyl-benzothiazol-6-ylimino)-methyl]-phenol](/img/structure/B1667303.png)
